HIV NNRTI Scaffold Potency: Cyclopropyl-Indole Series vs. Nevirapine (Phenotypic Assay Comparison)
Cyclopropyl-indole derivatives (incorporating the C3-cyclopropylindole core) demonstrated HIV replication inhibition comparable to nevirapine, the clinical NNRTI comparator, in a phenotypic assay. The lead cyclopropyl-indole compound exhibited an IC₅₀ of 0.1 μM, with subsequent optimization yielding compounds with IC₅₀ values as low as 1 nM [1]. This represents a 100-fold potency improvement achievable within the same C3-cyclopropylindole scaffold series.
| Evidence Dimension | HIV replication inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.1 μM (initial lead); 1 nM (optimized derivative) |
| Comparator Or Baseline | Nevirapine (clinical NNRTI, activity level comparable) |
| Quantified Difference | Optimized cyclopropyl-indole derivatives achieve ~100× potency improvement relative to the 0.1 μM lead compound |
| Conditions | In vitro single-cycle, non-replicative phenotypic assay |
Why This Matters
The C3-cyclopropylindole scaffold enables medicinal chemistry optimization to single-digit nanomolar potency, providing a validated starting point for NNRTI development programs.
- [1] Muller R. The rational design and synthesis of novel HIV non-nucleoside reverse transcriptase inhibitors. Stellenbosch University Thesis. 2013. p. ii, 11-14. View Source
